molecular formula H3N B076837 Ammonia-d3 CAS No. 13550-49-7

Ammonia-d3

Cat. No. B076837
CAS RN: 13550-49-7
M. Wt: 20.049 g/mol
InChI Key: QGZKDVFQNNGYKY-ZRLBSURWSA-N
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Description

Ammonia-d3, also known as ND3, is a variant of ammonia where the hydrogen atoms are replaced by deuterium . It has a molecular weight of 20.05 .


Synthesis Analysis

Ammonia-d3 can be synthesized through various methods. One recent approach involves the use of a samarium compound mixed with water and a molybdenum catalyst to promote ammonia synthesis from dinitrogen under ambient conditions . Another method involves mechanochemistry, which is a clean and green technique allowing reactions to be performed either entirely solvent-free or requiring a significantly reduced amount of solvent .


Molecular Structure Analysis

The molecular structure of Ammonia-d3 is similar to that of regular ammonia (NH3), but with the hydrogen atoms replaced by deuterium . The molecular formula is ND3 .


Physical And Chemical Properties Analysis

Ammonia-d3 is a gas with a vapor density of 0.6 (vs air). It has a vapor pressure of 4802 mmHg at 15.5 °C. Its isotopic purity is 99 atom % D and it has an assay of 99% (CP). The autoignition temperature is 1203 °F. It has a boiling point of -33 °C and a melting point of -78 °C .

Scientific Research Applications

  • Catalysis and Nitrogen Reduction Reaction (NRR) : Ammonia is crucial for human society's development. Research into new synthetic ammonia methods, such as using defective carbon materials for catalysis, is ongoing. Defects and doping in graphene, for instance, can improve its reactivity for catalyzing NRR (Liu et al., 2021).

  • Photocatalytic Ammonia Synthesis : Photocatalytic ammonia production using sunlight and photocatalysts is an emerging field. It allows for the reduction of nitrogen to ammonia under mild conditions, though current rates are not yet practical for large-scale use (Zhang et al., 2019).

  • Electrosynthesis of Ammonia : Electrochemistry offers a route to synthesize ammonia under less demanding conditions. Electrosynthetic cells could enable sustainable, decentralized ammonia production using renewable energy sources (Shipman & Symes, 2017).

  • Environmental Impacts : Ammonia is a major component of total reactive nitrogen with significant environmental impacts. It plays a key role in atmospheric particulate matter formation, visibility degradation, and nitrogen deposition in sensitive ecosystems (Behera et al., 2013).

  • Ammonia as Energy Storage and Fuel : Ammonia is being explored as an energy storage intermediate and a clean energy carrier. Novel technologies like solar-driven nanostructured photoelectrochemical cells are being developed for converting atmospheric nitrogen to ammonia (Ali et al., 2016).

  • Electrocatalytic and Photo(electro)catalytic Reduction of Nitrogen to Ammonia : There is growing interest in the electrocatalytic and photo(electro)catalytic reduction of nitrogen to ammonia under ambient conditions. Catalyst design is crucial for these processes, with recent developments focusing on the relationship between catalyst properties and ammonia production performance (Guo et al., 2018).

  • Atmospheric Chemistry and Deposition : Ammonia is the most abundant alkaline gas in the atmosphere and is crucial in atmospheric chemistry. Its sources include agriculture, industrial processes, and vehicular emissions. Understanding its sources, deposition, and atmospheric behavior is essential for developing effective control strategies (Behera et al., 2013).

  • Ammonia in Solid Oxide Fuel Cells (SOFCs) : Ammonia is a potential fuel for SOFCs. Studies are exploring the thermo-electrochemical processes in ammonia-fueled SOFCs to optimize performance and understand the complex physical-chemical interactions involved (Ni, 2011).

Safety And Hazards

Ammonia-d3 is a flammable gas. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Ammonia-d3 has potential applications in various fields. For instance, Taiyo Nippon Sanso Corporation has started manufacturing and selling deuterium ammonia gas, which substitutes the hydrogen in ammonia (NH3) with deuterium (D), and plans to increase production in the future .

properties

InChI

InChI=1S/H3N/h1H3/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKDVFQNNGYKY-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159429
Record name (2H3)Ammonia
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Molecular Weight

20.049 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonia-d3

CAS RN

13550-49-7, 84796-14-5
Record name Ammonia-d3
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Record name (2H3)Ammonia
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Record name Ammonia-d3
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Record name (2H3)Ammonia
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Record name (2H3)ammonia
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(4-pyridyl) piperazin-2-one (880 mg) in dimethyl formamide (20 ml) was added potassium hydride (1.0 ml of a 20% dispersion) and the mixture stirred for 0.5 hr, after which time was added copper (I) iodide (1.0 g). After 0.25 hr there was added 4-benzyloxybromobenzene (1.2 g) and the mixture stirred at 140° C. in an argon atmosphere for 2 hr. The reaction mixture was diluted with water and brine and extracted with dichloromethane (3×40 ml); the combined extracts were washed with water and brine, dried (PS paper) and evaporated to give crude product as a pasty solid (2.0 g). This was purified by flash chromatography on silica, eluting with dichloromethane/methanol/conc. ammonia (97:2.5:0.5 v/v) to give 4-benzyloxy [4-(4-pyridyl)piperazin-2-one-1-yl]benzene as a colourless solid (1.1 g) NMR δ (d6DMSO): 3.7-3.9 (4H,m); 4.1 (2H,s); 5.1 (2H,s); 6.85 (2H,d); 7.05 (2H,d); 7.25 (2H,d); 7.3-7.6 (5H,m); 8.2 (2H,d); m/e 360 (M+H)+.
Quantity
880 mg
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reactant
Reaction Step One
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20 mL
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1.2 g
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brine
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Synthesis routes and methods II

Procedure details

A mixture of 2,7-diamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidine (4.0 g) from Example 1, sulfamic acid (2.53 g), and diethylaminoethylamine (40 mL) was heated to approximately 150° C. for 20 hours. The excess diethylaminoethylamine was removed in vacuo. The resulting oil was dissolved in diethyl ether, diluted with hexane, and then filtered. The resulting solid was dissolved in dichloromethane which was washed several times with water, dried with magnesium sulfate, and concentrated in vacuo. The residue was crystallized from ethyl acetate to give the title compound 6-(2,6-dichlorophenyl)-N2 -(2-diethylamino-ethyl)-pyrido[2,3-d]pyrimidine-2,7-diamine, CIMS (1% NH3 in CH4): 433=M+ +C2H5, 405=M+ +H, 389=M+ -Et, 360; mp 216°-219.5° C.
Quantity
4 g
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reactant
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2.53 g
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reactant
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40 mL
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reactant
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Synthesis routes and methods III

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods IV

Procedure details

A solution of benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate (Preparation 50) (6.25 g, 14.45 mmol) in ethanol (100 ml) was hydrogenated at room temperature over palladium (II) hydroxide (250 mg) for 4 hours at 414 KPa. The catalyst was removed by filtration through Arbocel (trade mark) and solvent evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane:methanol:concentrated aqueous ammonia (90:10:1, by volume) changing to dichloromethane:methanol:concentrated aqueous ammonia (90:10:2, by volume) to afford the title compound as a yellow oil (3.6 g).
Name
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
Quantity
6.25 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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250 mg
Type
catalyst
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Synthesis routes and methods V

Procedure details

A solution of (±)-1-(2-methyl-1-pyrrolidinyl)cyclopentanecarbonitrile D39 (0.997 g; 5.6 mmol) in dry THF was cooled to −70° C. To this phenyllithium (1.7M in C6H14/ether, 1.1 equiv) was added slowly. The whole mixture was allowed to warm slowly to room temperature over 3 h with stirring under argon. Reaction cooled to 0° C. and methanol added followed by sodium borohydride (portionwise) and allowed to react at 20° C. overnight. The reaction was cooled to 0° C. and quenched with saturated sodium bicarbonate, extracted with ethyl acetate, dried (Na2SO4) and evaporated. The product was purified by chromatography on a 5 g SCX column eluting from 0-100% ethyl acetate in pet. ether, 0-10% methanol in ethyl acetate then 2% 0.880 ammonia in ethyl acetate to give the title compound as an oil (0.67 g; 46%) was obtained. Mass Spectrum (Electrospray LC/MS): Found 259 (MH+). C17H26N2 requires 258. Ret. time 1.19 min.
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Yield
2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia-d3
Reactant of Route 2
Ammonia-d3
Reactant of Route 3
Ammonia-d3
Reactant of Route 4
Ammonia-d3
Reactant of Route 5
Ammonia-d3
Reactant of Route 6
Ammonia-d3

Citations

For This Compound
222
Citations
TE Sharp, JT Dowell - The Journal of Chemical Physics, 1969 - pubs.aip.org
Cross sections for total negative ions and amino negative ions have been measured as a function of energy for dissociative attachment of electrons in the gases NH 3 and ND 3 . Two …
Number of citations: 75 pubs.aip.org
GR Branton, DC Frost, FG Herring, CA McDowell… - Chemical Physics …, 1969 - Elsevier
… reports a new determination of the photoelectron spectra of ammonia and ammonia-d3. obtained under high resolution. such that vibrational structure is clearly resolved for the first IP tlf …
Number of citations: 51 www.sciencedirect.com
RF Meads, RGAR Maclagan… - The Journal of Physical …, 1993 - ACS Publications
The rates of reaction of CN with NH3 and ND3 at 296 K have been measured by excimer laser flash photolysis and diode laser absorption spectroscopy. The results are in excellent …
Number of citations: 24 pubs.acs.org
R Locht, C Servais, M Ligot, F Derwa, J Momigny - Chemical physics, 1988 - Elsevier
The dissociative electroionization of NH 3 (ND 3 ), in the NH 2 + (ND 2 + ) dissociation channels, is investigated in the 15–50 eV electron energy range. The translational energy …
Number of citations: 33 www.sciencedirect.com
P Chieux, H Bertagnolli - The Journal of Physical Chemistry, 1984 - ACS Publications
Considerable progresshas been made in recent years in the determination of the structure of molecular liquids. In particular, the combination of X-ray scattering and neutron scattering …
Number of citations: 54 pubs.acs.org
J Masanet, A Gilles, C Vermeil - Journal of Photochemistry, 1974 - Elsevier
Excited photofragments are produced by vacuum ultra-violet photolysis of gaseous ammonia and ammonia-d 3 . The following transitions have been recorded: NH 2 (ND 2 ) Ã 2 A 1 → …
Number of citations: 54 www.sciencedirect.com
LV Coulter, JK Gibson, N Mammano - The Journal of Physical …, 1984 - ACS Publications
The enthalpy changes associated with the eutectic (or peritectic) transitions in Li/ND3 systems between 18 and 45 mole percent metal (MPM) and the heat capacities of the systems …
Number of citations: 8 pubs.acs.org
R Locht, J Momigny - Chemical physics, 1988 - Elsevier
The dissociative ionization of NH 3 is investigated in its N + dissociation channel in the 20–50 eV electron energy range. Both the translational energy distribution and the appearance …
Number of citations: 11 www.sciencedirect.com
R Locht, C Servais, M Ligot, M Davister, J Momigny - Chemical physics, 1988 - Elsevier
The dissociative electroionization of NH 3 (ND 3 ), in the H + (D + ) and H 2 + (D 2 + ) dissociation channels, is investigated in the 18–50 eV electron energy range. The H + (D + ) …
Number of citations: 20 www.sciencedirect.com
P Damay, F Leclercq, P Chieux - The Journal of Physical …, 1984 - ACS Publications
The study of critical phenomena in metal-ammonia solutions has been a topic of interest for the past 15 years. 1 This system is one of several to present a liquid-liquid phase separation …
Number of citations: 18 pubs.acs.org

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